Cas no 142439-86-9 (1-Octene,6-bromo-3-(bromomethyl)-2,3,7-trichloro-7-methyl-, (3S,6R)-)

142439-86-9 structure
Nome del prodotto:1-Octene,6-bromo-3-(bromomethyl)-2,3,7-trichloro-7-methyl-, (3S,6R)-
1-Octene,6-bromo-3-(bromomethyl)-2,3,7-trichloro-7-methyl-, (3S,6R)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1-Octene,6-bromo-3-(bromomethyl)-2,3,7-trichloro-7-methyl-, (3S,6R)-
- (3S,6R)-6-bromo-3-(bromomethyl)-2,3,7-trichloro-7-methyloct-1-ene
- (R-(R*,S*))-6-Bromo-3-(bromomethyl)-2,3,7-trichloro-7-methyl-1-octene
- 1-Octene, 6-bromo-3-(bromomethyl)-2,3,7-trichloro-7-methyl-, (R-(R*,S*))-
- 6(R)-Bromo-3(S)-(bromomethyl)-7-methyl-2,3,7-trichloro-1-octene
- 6-Bbmtco
- 6-bromo-3-(bromomethyl)-2,3,7-trichloro-7-methyloct-1-ene
- 6-Bromo-3-(bromomethyl)-7-methyl-2,3,7-trichloro-1-octene
- Halomon
- NSC 650893
- (+)-6-Bromo-3-bromomethyl-2,3,7-trichloro-7-methyl-1-octene
- 1-Octene, 6-bromo-3-(bromomethyl)-2,3,7-trichloro-7-methyl-, (3S,6R)-
- 6(R)-bromo-3(S)-(bromomethyl)-7-methyl-2,3,7-trichloro-l-octene
- DTXSID80895855
- NSC-673503
- Halomo
- NSC673503
- CCG-35767
- (+)-halomon
- UNII-77KCC2N62J
- NSC-650893
- (+)-6-Bromo-3-bromomethyl-2,7-trichloro-7-methyl-1-octene
- Synthetic Halomon
- Q411493
- 142439-86-9
- NCIMech_000659
- SCHEMBL345518
- C19916
- CHEBI:147399
- 77KCC2N62J
- NCI60_026040
- NSC650893
- CHEMBL136685
-
- Inchi: InChI=1S/C10H15Br2Cl3/c1-7(13)10(15,6-11)5-4-8(12)9(2,3)14/h8H,1,4-6H2,2-3H3/t8-,10-/m1/s1
- Chiave InChI: OVLCIYBVQSJPKK-PSASIEDQSA-N
- Sorrisi: BrC[C@@](CC[C@H](C(Cl)(C)C)Br)(Cl)C(Cl)=C
Proprietà calcolate
- Massa esatta: 397.86075
- Massa monoisotopica: 397.860609
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 0
- Conta atomi pesanti: 15
- Conta legami ruotabili: 6
- Complessità: 231
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 2
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 0
- XLogP3: 5.2
Proprietà sperimentali
- Densità: 1.608
- Punto di ebollizione: 380.1°Cat760mmHg
- Punto di infiammabilità: 224.6°C
- Indice di rifrazione: 1.536
- PSA: 0
1-Octene,6-bromo-3-(bromomethyl)-2,3,7-trichloro-7-methyl-, (3S,6R)- Letteratura correlata
-
D. John Faulkner Nat. Prod. Rep. 2000 17 7
-
Melanie Bottrill,Lilian Kwok,Nicholas J. Long Chem. Soc. Rev. 2006 35 557
-
Florence Lefranc,Aikaterini Koutsaviti,Efstathia Ioannou,Alexander Kornienko,Vassilios Roussis,Robert Kiss,David Newman Nat. Prod. Rep. 2019 36 810
-
D. John Faulkner Nat. Prod. Rep. 1996 13 75
-
D. Christopher Braddock,Alison X. Gao,Andrew J. P. White,Mariko Whyte Chem. Commun. 2014 50 13725
142439-86-9 (1-Octene,6-bromo-3-(bromomethyl)-2,3,7-trichloro-7-methyl-, (3S,6R)-) Prodotti correlati
- 2763886-19-5(tert-butyl N-{1-[(3R)-3-hydroxypyrrolidine-1-carbonyl]cyclopentyl}carbamate)
- 1261884-05-2(2-(4-(Trifluoromethoxy)phenyl)-6-(trifluoromethyl)nicotinaldehyde)
- 1396801-65-2(1-(1H-indole-3-carbonyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide)
- 486993-08-2(2-(5-Bromo-4-formyl-2-methoxy-phenoxy)-N-phenethyl-acetamide)
- 1072-98-6(2-Amino-5-chloropyridine)
- 1380041-37-1(2-amino-3-(pyridin-3-yl)propan-1-ol hydrochloride)
- 2229143-13-7(1-(4-bromo-2-fluoro-6-methoxyphenyl)piperazine)
- 1784436-86-7(5-(2-Aminoethyl)-1,3,4-thiadiazole-2-carboxylic acid)
- 2306273-08-3(Pyrrolo[2,1-f][1,2,4]triazine-4-carboxylic acid)
- 32478-67-4(4-(1-Amino-ethyl)-phenylamine dihydrochloride)
Fornitori consigliati
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Synrise Material Co. Ltd.
Membro d'oro
CN Fornitore
Grosso

Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

上海贤鼎生物科技有限公司
Membro d'oro
CN Fornitore
Grosso
